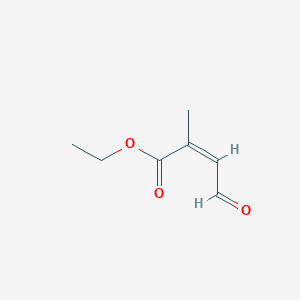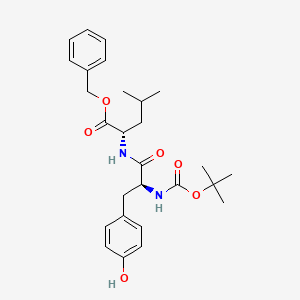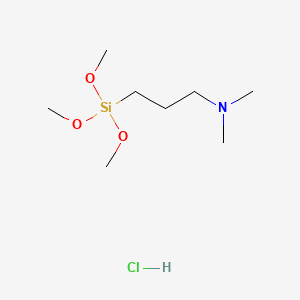
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride is a chemical compound with the molecular formula C8H21NO3Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials.
Preparation Methods
The synthesis of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride typically involves the reaction of 3-chloropropyltrimethoxysilane with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Chemical Reactions Analysis
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trimethoxysilyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and methanol.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of polymers and coatings.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent in the synthesis of hybrid materials, where it helps in bonding organic and inorganic components.
Biology: The compound is used in the modification of surfaces for biological assays and diagnostics.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify surfaces and enhance biocompatibility.
Mechanism of Action
The mechanism of action of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride involves its ability to form strong bonds with both organic and inorganic materials. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing the adhesion and durability of the materials .
Comparison with Similar Compounds
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, hydrochloride can be compared with other similar compounds such as:
3-(Trimethoxysilyl)propylamine: This compound has a similar structure but lacks the dimethylamino group, which affects its reactivity and applications.
3-(Triethoxysilyl)propylamine: This compound has ethoxy groups instead of methoxy groups, which can influence its hydrolysis rate and bonding properties.
The uniqueness of this compound lies in its ability to provide both silane coupling and amine functionality, making it versatile for various applications.
Properties
CAS No. |
67674-56-0 |
|---|---|
Molecular Formula |
C8H22ClNO3Si |
Molecular Weight |
243.80 g/mol |
IUPAC Name |
N,N-dimethyl-3-trimethoxysilylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H21NO3Si.ClH/c1-9(2)7-6-8-13(10-3,11-4)12-5;/h6-8H2,1-5H3;1H |
InChI Key |
DEJRLAVWNDPXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC[Si](OC)(OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


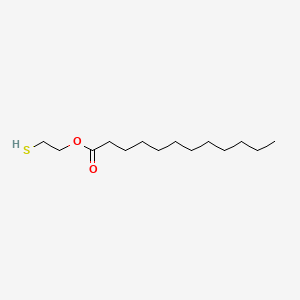
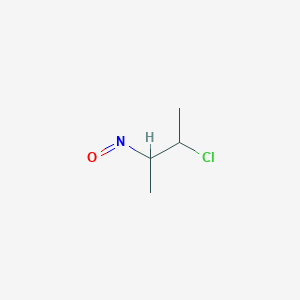
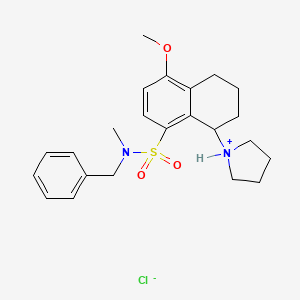
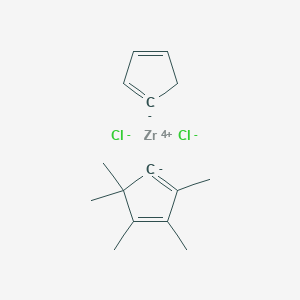
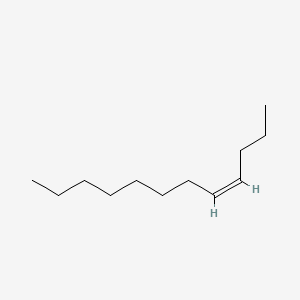
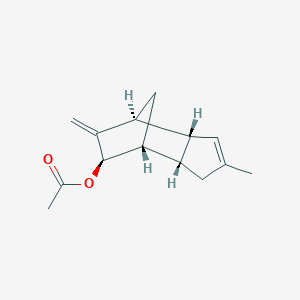



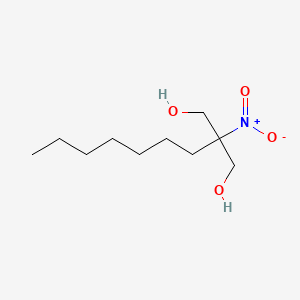
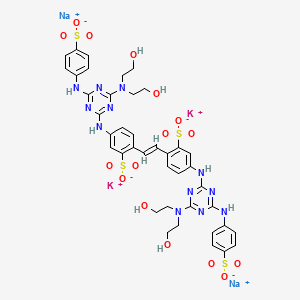
![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
